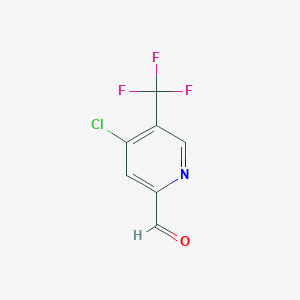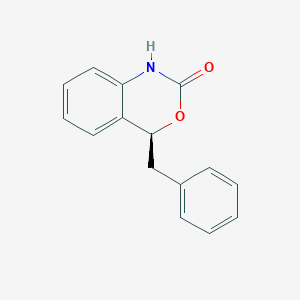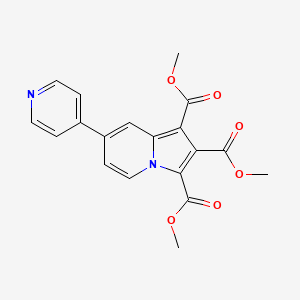![molecular formula C17H26N2O B14186199 (2S)-2-Amino-N-[(1S,2R)-2-phenylcyclopropyl]octanamide CAS No. 869993-19-1](/img/structure/B14186199.png)
(2S)-2-Amino-N-[(1S,2R)-2-phenylcyclopropyl]octanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-Amino-N-[(1S,2R)-2-phenylcyclopropyl]octanamide is a chiral compound with a unique structure that includes an amino group, a phenylcyclopropyl group, and an octanamide chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Amino-N-[(1S,2R)-2-phenylcyclopropyl]octanamide typically involves the following steps:
Formation of the phenylcyclopropyl group: This can be achieved through a cyclopropanation reaction, where a phenyl group is introduced to a cyclopropane ring.
Attachment of the octanamide chain: This step involves the formation of an amide bond between the cyclopropyl group and an octanoic acid derivative.
Introduction of the amino group:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-2-Amino-N-[(1S,2R)-2-phenylcyclopropyl]octanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The amide group can be reduced to form amines.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce primary or secondary amines.
Applications De Recherche Scientifique
(2S)-2-Amino-N-[(1S,2R)-2-phenylcyclopropyl]octanamide has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: It is used in the development of advanced materials and as a precursor in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of (2S)-2-Amino-N-[(1S,2R)-2-phenylcyclopropyl]octanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S)-2-Amino-N-[(1S,2R)-2-phenylcyclopropyl]hexanamide: Similar structure with a shorter alkyl chain.
(2S)-2-Amino-N-[(1S,2R)-2-phenylcyclopropyl]decanamide: Similar structure with a longer alkyl chain.
(2S)-2-Amino-N-[(1S,2R)-2-phenylcyclopropyl]butanamide: Similar structure with an even shorter alkyl chain.
Uniqueness
The uniqueness of (2S)-2-Amino-N-[(1S,2R)-2-phenylcyclopropyl]octanamide lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
869993-19-1 |
|---|---|
Formule moléculaire |
C17H26N2O |
Poids moléculaire |
274.4 g/mol |
Nom IUPAC |
(2S)-2-amino-N-[(1S,2R)-2-phenylcyclopropyl]octanamide |
InChI |
InChI=1S/C17H26N2O/c1-2-3-4-8-11-15(18)17(20)19-16-12-14(16)13-9-6-5-7-10-13/h5-7,9-10,14-16H,2-4,8,11-12,18H2,1H3,(H,19,20)/t14-,15+,16+/m1/s1 |
Clé InChI |
FJFCIAJLHDDRDT-PMPSAXMXSA-N |
SMILES isomérique |
CCCCCC[C@@H](C(=O)N[C@H]1C[C@@H]1C2=CC=CC=C2)N |
SMILES canonique |
CCCCCCC(C(=O)NC1CC1C2=CC=CC=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-{2-Fluoro-4-[(propan-2-yl)amino]phenyl}quinoline-6-carboxylic acid](/img/structure/B14186152.png)
![1-(4-{2-[Methyl(phenyl)amino]anilino}piperidin-1-yl)ethan-1-one](/img/structure/B14186154.png)
![(9H-beta-Carbolin-1-yl)(4'-methyl[1,1'-biphenyl]-2-yl)methanone](/img/structure/B14186159.png)

![(3S)-4-[(2,4-Dichlorophenyl)methoxy]-3-hydroxybutanenitrile](/img/structure/B14186169.png)



